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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Erysotrine, a prominent spiroamine alkaloid isolated from various species of the Erythrina
genus. This document is intended for researchers, scientists, and professionals in the fields of
natural product chemistry, pharmacology, and drug development, offering a centralized
resource for the structural elucidation and characterization of this compound.

Introduction

Erysotrine (C19H23NOs, Molar Mass: 313.4 g/mol ) is a tetracyclic alkaloid characterized by a
unique spiroamine core structure. Alkaloids from the Erythrina genus are known for their
diverse biological activities, making the precise structural confirmation of compounds like
Erysotrine crucial for further investigation and potential therapeutic applications. This guide
details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)
spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Erysotrine, providing a
guantitative basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen
framework of Erysotrine. Spectra are typically recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for Erysotrine (CDCls)

Chemical Shift () o Coupling Constant  Assignment
Multiplicity .

ppm (J) Hz Description
Olefinic Proton

6.74 dd 10.0, 2.0
(1H)

6.68 S - Aromatic Proton (1H)

6.18 d 10.0 Olefinic Proton (1H)

5.82 brs - Olefinic Proton (1H)
Methoxy Group (-

3.92 S Y P
OCHs) (3H)
Methoxy Group (-

3.78 S y P
OCHs) (3H)
Methoxy Group (-

3.38 S Y P

OCHs) (3H)

| 2.00 - 4.30 | m | - | Aliphatic Protons (CH, CHz2) |

Note: Data is compiled based on characteristic shifts for the Erysotrine skeleton. Specific
assignments may vary slightly between different experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Erysotrine (CDCI3)[1][2]
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Chemical Shift (8) ppm Carbon Type
149.0 Aromatic C
146.7 Aromatic C
1335 Olefinic C
131.5 Aromatic C
128.2 Olefinic C
123.0 Olefinic C
118.8 Olefinic C
111.9 Aromatic C
104.9 Aromatic C
70.1 Aliphatic CH
63.5 Aliphatic CH2
59.8 Methoxy CHs
56.1 Methoxy CHs
55.7 Methoxy CHs
52.8 Spiro C

48.6 Aliphatic CH2
39.0 Aliphatic CH

| 23.5 | Aliphatic CH2 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
Erysotrine, aiding in the confirmation of its elemental composition and substructural features.

Table 3: Mass Spectrometry Data for Erysotrine
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m/z Value lon Description Fragmentation Pathway
313 [M]* Molecular lon
Loss of a methyl radical from a
298 [M - CH3]*
methoxy group
282 [M - OCHs]* Loss of a methoxy radical
Retro-Diels-Alder
fragmentation of the dienoid
254

system, a characteristic of

Erythrina alkaloids

| 239 | - | Further fragmentation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Absorption Data for Erysotrine

Wavenumber (cm~?) Vibration Type Functional Group
~3050 - 3000 C-H Stretch Aromatic & Olefinic C-H
~2950 - 2850 C-H Stretch Aliphatic C-H

~1600 - 1450 C=C Stretch Aromatic Ring

~1250 - 1050 C-O Stretch Aryl Ether (Ar-O-CHs)

| ~1100 | C-N Stretch | Tertiary Amine |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data

for Erysotrine.

NMR Spectroscopy Protocol
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» Sample Preparation: Dissolve approximately 5-10 mg of purified Erysotrine in 0.5-0.7 mL of
deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (& 0.00 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

o Data Acquisition:

o 'H NMR: Acquire spectra at room temperature. Typical parameters include a 30-45° pulse
angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o 183C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of
scans (several hundred to thousands) is typically required due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum and reference it to the TMS
signal.

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of Erysotrine (e.g., 1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

o Chromatographic Separation:
o Column: Use a non-polar capillary column (e.g., DB-5ms).
o Injection: Inject 1-2 uL of the sample solution in splitless mode.

o Temperature Program: Set an initial oven temperature of ~150°C, hold for 1 minute, then
ramp to ~300°C at a rate of 10-20°C/min.
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e Mass Analysis: Operate the mass spectrometer in El mode at 70 eV. Scan a mass range of
m/z 40-600. The molecular ion and characteristic fragments will be detected.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation (ATR-FTIR): Place a small amount of solid, purified Erysotrine directly
onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR)
accessory. Ensure good contact between the sample and the crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The logical flow from natural source to purified compound, followed by spectroscopic analysis,
is critical in natural product chemistry. The following diagram illustrates this standard workflow.
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Fig. 1: Experimental workflow for the isolation and structural elucidation of Erysotrine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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